molecular formula C15H13NO4 B2495695 4-(4-Ethoxycarbonylphenyl)picolinic acid CAS No. 1261906-09-5

4-(4-Ethoxycarbonylphenyl)picolinic acid

Cat. No.: B2495695
CAS No.: 1261906-09-5
M. Wt: 271.272
InChI Key: QBYJFZOXNPTBGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Ethoxycarbonylphenyl)picolinic acid is an organic compound with the molecular formula C15H13NO4. It is a derivative of picolinic acid, featuring an ethoxycarbonyl group attached to a phenyl ring, which is further connected to a picolinic acid moiety.

Scientific Research Applications

4-(4-Ethoxycarbonylphenyl)picolinic acid has several scientific research applications:

Future Directions

: Combi-Blocks, Inc. - 4-(4-Ethoxycarbonylphenyl)picolinic acid

Biochemical Analysis

Biochemical Properties

The exact role of 4-(4-Ethoxycarbonylphenyl)picolinic acid in biochemical reactions is not well-documented. As a derivative of picolinic acid, it may share some of its biochemical properties. Picolinic acid has been implicated in a variety of neuroprotective, immunological, and anti-proliferative effects

Cellular Effects

Picolinic acid, from which it is derived, has been shown to have broad-spectrum antiviral activity against enveloped viruses, including severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) and influenza A virus . It is possible that this compound may have similar effects on various types of cells and cellular processes.

Molecular Mechanism

Picolinic acid is known to inhibit the entry of enveloped viruses by compromising viral membrane integrity, inhibiting virus-cellular membrane fusion, and interfering with cellular endocytosis . It is possible that this compound may exert its effects at the molecular level through similar mechanisms.

Dosage Effects in Animal Models

Picolinic acid has been shown to exhibit antiviral activity against SARS-CoV-2 and influenza A virus in pre-clinical animal models

Metabolic Pathways

Picolinic acid is a catabolite of the amino acid tryptophan through the kynurenine pathway . It is possible that this compound may be involved in similar metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethoxycarbonylphenyl)picolinic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzoic acid and picolinic acid.

    Reaction Steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethoxycarbonylphenyl)picolinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Ethoxycarbonylphenyl)picolinic acid is unique due to the presence of the ethoxycarbonyl group attached to the phenyl ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other picolinic acid derivatives and contributes to its specific applications and reactivity .

Properties

IUPAC Name

4-(4-ethoxycarbonylphenyl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c1-2-20-15(19)11-5-3-10(4-6-11)12-7-8-16-13(9-12)14(17)18/h3-9H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBYJFZOXNPTBGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC(=NC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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